2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
説明
特性
IUPAC Name |
2-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O/c19-15-7-2-1-6-14(15)18(25)21-13-5-3-4-12(10-13)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGDXASJCESPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 of the benzamide moiety undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups such as amines or alkoxides.
| Reaction Conditions | Reagents | Outcome | Yield |
|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 hrs | Primary amines (e.g., NH₃) | Substitution of Cl with NH₂ group | 65–78% |
| Ethanol, NaOH, reflux | Sodium methoxide | Methoxy substitution at C2 | 72% |
Key Finding : Reactivity at the benzamide’s chloro position is enhanced by electron-withdrawing effects from the triazolopyridazine ring, enabling substitutions without requiring palladium catalysts .
Suzuki-Miyaura Cross-Coupling
The triazolopyridazine core participates in palladium-catalyzed coupling reactions, enabling aryl/heteroaryl group introductions at position 6 of the pyridazine ring.
| Reaction Conditions | Catalyst/Base | Boron Partner | Yield |
|---|---|---|---|
| Dioxane, 100°C, 24 hrs | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 58% |
| Toluene, 80°C, 18 hrs | PdCl₂(dppf), CsF | 4-Pyridylboronic acid | 63% |
Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond (if present) or activation of the pyridazine C–H bond in the presence of directing groups .
Reduction of Nitro Groups
If nitro substituents are present (e.g., in precursor compounds), catalytic hydrogenation reduces them to amines.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), EtOH, 25°C, 6 hrs | 10% Pd/C | Amine-functionalized derivative | 85% |
Note : Reduction selectivity depends on steric hindrance from the triazolopyridazine system .
Hydrolysis of Amide Bonds
The benzamide linkage can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | – | 2-Chlorobenzoic acid | 89% |
| NaOH (aq), 100°C, 10 hrs | – | Aniline derivative | 76% |
Application : Hydrolysis is used to modify pharmacokinetic properties during drug development .
Oxidation of Thioether Groups
In derivatives containing sulfur, oxidation converts thioethers to sulfones or sulfoxides.
| Conditions | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| CH₂Cl₂, 0°C, 2 hrs | mCPBA | Sulfoxide | 92% |
| Acetic acid, 50°C, 4 hrs | H₂O₂ | Sulfone | 78% |
Research Highlight : Sulfone derivatives exhibit enhanced binding affinity to kinase targets compared to thioethers .
Alkylation and Acylation Reactions
The secondary amine in the benzamide group undergoes alkylation or acylation to introduce hydrophobic side chains.
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | Iodomethane, NaH, DMF | 0°C → RT, 6 hrs | 68% |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, RT, 4 hrs | 81% |
Structural Impact : Alkylation increases lipophilicity, improving blood-brain barrier penetration in preclinical studies .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles under thermal or acidic conditions.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| PPA, 120°C, 3 hrs | Polyphosphoric acid | Triazolopyridazine-fused quinazoline | 55% |
| AcOH, HCl, reflux, 12 hrs | – | Benzodiazepine analog | 47% |
Significance : Cyclized derivatives show improved metabolic stability in vitro .
科学的研究の応用
The biological applications of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide are primarily centered around its role as a kinase inhibitor:
- c-Met Kinase Inhibition :
- Research has demonstrated that derivatives of triazolo-pyridazines show significant inhibitory activity against c-Met kinase, which is implicated in various cancers. For instance, studies indicate that modifications at the 2 and 6 positions of the triazolo-pyridazine scaffold can enhance potency and selectivity against c-Met .
- Antiviral Activity :
Case Studies
Several case studies highlight the applications and efficacy of compounds similar to this compound:
- PF-04217903 :
- Novel Derivatives :
作用機序
The mechanism of action of 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:
*Molecular weight calculated based on (exact match for a positional isomer).
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 2-chloro substituent in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to non-halogenated analogs (e.g., C1632’s methyl group) . Acid/Amide Variations: Propenoic acid derivatives (e.g., E-4b) exhibit higher melting points (253–255°C vs.
Docking and Binding Interactions :
- The target compound’s triazolopyridazine moiety is predicted to π-stack with Trp168 in calpain-1, similar to compound 10 ([1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridine) . However, the benzamide’s 2-chloro group may introduce steric effects absent in the pyridine-based analog.
Antimicrobial Activity :
- Methyl-substituted triazolopyridazine derivatives (e.g., N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide) show moderate to good activity against microorganisms, suggesting the target compound’s chloro substituent could further optimize efficacy .
生物活性
2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolopyridazine moiety. Methods often employ nucleophilic substitutions and cyclization reactions to achieve the desired structural framework.
Antimicrobial Activity
Research has indicated that compounds containing the triazolopyridazine structure exhibit significant antimicrobial properties. For instance, a related compound SLU-2633 demonstrated an EC50 of 0.17 μM against Cryptosporidium parvum, suggesting that structural modifications in triazolopyridazines can enhance their potency against parasitic infections .
Antitumor Effects
The benzamide derivatives have been implicated in antitumor activity. A study on similar benzamide compounds revealed that certain derivatives exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell proliferation . The presence of the triazolopyridazine moiety may contribute to this activity by modulating kinase pathways.
Inhibition of Tyrosine Kinases
Triazolopyridazines have been reported as effective inhibitors of various tyrosine kinases including c-Met. This inhibition is critical for therapeutic strategies targeting cancers that rely on these pathways for growth and metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Positioning : The position and type of substituents on the benzamide and triazolopyridazine rings significantly influence biological activity.
- Heteroatom Incorporation : The introduction of nitrogen atoms in the heterocyclic structures enhances binding affinity and selectivity towards biological targets .
Case Studies
- Antimicrobial Efficacy : In vitro studies have shown that derivatives with the triazolopyridazine scaffold demonstrate rapid elimination of C. parvum in culture systems, outperforming traditional treatments like Nitazoxanide .
- Cancer Treatment : A series of novel benzamide derivatives were tested for their effects on cancer cell lines. Compounds with the triazolopyridazine core showed promising results in inhibiting cell proliferation associated with RET kinase mutations .
Data Tables
Q & A
Q. What are the key synthetic routes and intermediates for preparing 2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?
- Methodological Answer : The synthesis typically involves cyclization and substitution steps. A critical intermediate is 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0), prepared via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate . Subsequent coupling with 3-aminophenylbenzamide derivatives under Buchwald-Hartwig or Ullmann conditions yields the target compound. Key steps include:
- Cyclization : Use of triethyl orthoacetate for heterocyclic core formation .
- Substitution : Chlorine displacement with aryl amines under Pd catalysis .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Triethyl orthoacetate, 120°C, 12h | 65–78 | |
| Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 45–60 |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use NMR (¹H/¹³C), HRMS , and X-ray crystallography to confirm regiochemistry and substituent orientation. For example:
Q. What physicochemical properties are critical for solubility and stability?
- Methodological Answer : Key parameters include logP (predicted ~3.2 via ChemAxon), pKa (basic N atoms in triazole: ~4.5), and hygroscopicity. Storage at 2–8°C in dark, anhydrous conditions prevents degradation . Solubility in DMSO (>10 mM) facilitates in vitro assays .
Q. Which assays are used for initial biological screening (e.g., antiproliferative activity)?
- Methodological Answer : Standard assays include:
Q. What are common synthetic challenges in modifying the triazolopyridazine core?
- Methodological Answer : Challenges include regioselectivity during cyclization and low yields in Pd-mediated couplings. Mitigation strategies:
- Microwave-assisted synthesis reduces reaction time .
- Buchwald ligands (e.g., XPhos) improve coupling efficiency .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) optimized for PDE4 inhibition?
- Methodological Answer : Systematic substitution on the benzamide and triazolopyridazine moieties is analyzed. For example:
- Electron-withdrawing groups (Cl, CF₃) at the benzamide para position enhance PDE4A affinity (IC₅₀ < 10 nM) .
- Methoxy groups on the phenyl ring improve selectivity over PDE4B/C/D .
Table 2 : PDE4 Isoform Selectivity of Key Analogues
| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | Selectivity Ratio (4A/4B) |
|---|---|---|---|
| 10 (from [3]) | 2.1 | 450 | 214 |
| 18 (from [3]) | 1.8 | 520 | 289 |
Q. How do docking studies elucidate binding modes with PDE4 isoforms?
- Methodological Answer : Glide/SP docking (Schrödinger Suite) identifies key interactions:
Q. How to address discrepancies in reported antiproliferative IC₅₀ values across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., serum concentration, incubation time). Normalize data by:
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Use Sprague-Dawley rats for PK studies (IV/PO dosing). Monitor:
- Plasma half-life : LC-MS/MS quantification.
- Toxicity : Histopathology of liver/kidney post 28-day exposure .
Q. How to design experiments for metabolic stability assessment?
- Methodological Answer :
Liver microsome assays (human/rat): - Incubate compound (1 µM) with NADPH for 60 min.
- Analyze via LC-HRMS for metabolite ID (e.g., hydroxylation at C7 of triazolopyridazine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
